molecular formula C14H15NO3 B8195164 benzyl (1S,4R)-5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate

benzyl (1S,4R)-5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B8195164
M. Wt: 245.27 g/mol
InChI Key: GKBNRJQNBQXKON-NEPJUHHUSA-N
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Description

Benzyl (1S,4R)-5-oxo-2-azabicyclo[221]heptane-2-carboxylate is a bicyclic compound with a unique structure that includes a benzyl group, an oxo group, and an azabicyclo heptane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (1S,4R)-5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate can be achieved through several methods. One common approach involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures.

Another method involves an organocatalytic formal [4 + 2] cycloaddition reaction, which allows for the rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the aforementioned synthetic routes suggests that they could be adapted for industrial-scale production with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

Benzyl (1S,4R)-5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxo group or other functional groups present in the molecule.

    Substitution: The benzyl group can be substituted with other groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for aminoacyloxylation, chiral tertiary amines for organocatalytic cycloaddition, and various oxidizing and reducing agents depending on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the palladium-catalyzed aminoacyloxylation of cyclopentenes yields oxygenated 2-azabicyclo[2.2.1]heptanes, while the organocatalytic cycloaddition produces bicyclo[2.2.1]heptane-1-carboxylates .

Mechanism of Action

The mechanism of action of benzyl (1S,4R)-5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The exact molecular targets and pathways depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl (1S,4R)-5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate is unique due to its specific combination of functional groups and its potential for diverse chemical transformations. Its ability to undergo various reactions and form stable derivatives makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

benzyl (1S,4R)-5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c16-13-7-12-6-11(13)8-15(12)14(17)18-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2/t11-,12+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKBNRJQNBQXKON-NEPJUHHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(=O)C1CN2C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2CC(=O)[C@H]1CN2C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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